Regiochemical Positional Isomerism: 3-Aryl vs. 2-Aryl Substitution as a Determinant of Scaffold Geometry
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide places the 4-bromophenyl group at the ring carbon adjacent to the sulfone (C3), whereas its closest commercial analog, 2-(4-bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-16-7), attaches the identical aryl group to the ring nitrogen (N2) . This regiochemical difference produces a discrete constitutional isomer with a unique InChI Key, SMILES string (Brc1ccc(cc1)C1CCS(=O)(=O)N1 vs. Brc1ccc(cc1)N1CCCS(=O)(=O)1), and distinct 3D electrostatic surface . In SAR studies of γ-sultam COX-2/5-LO inhibitors, N2-alkyl substitution was shown to be critical for dual enzyme inhibition (COX-2 IC₅₀ = 0.31 μM for the clinical candidate S-2474), whereas C3-aryl substitution generates a different pharmacophoric vector that is incompatible with the COX-2 binding site but potentially advantageous for kinase hinge-region interactions [1].
| Evidence Dimension | Attachment position of 4-bromophenyl group on the isothiazolidine 1,1-dioxide ring |
|---|---|
| Target Compound Data | 3-position (C3); SMILES: Brc1ccc(cc1)C1CCS(=O)(=O)N1; MDL: MFCD31456883 |
| Comparator Or Baseline | 2-position (N2) isomer CAS 71703-16-7; SMILES: Brc1ccc(cc1)N1CCCS(=O)(=O)1; MDL: MFCD09933347 |
| Quantified Difference | Constitutional isomerism—identical molecular formula (C₉H₁₀BrNO₂S) but different connectivity; predicted boiling point differs by ~0.7 °C (392.2 vs. 391.5 °C at 760 mmHg) . |
| Conditions | Structural identity confirmed by SMILES, InChI Key, and MDL identifier comparison; boiling points predicted by ACD/Labs Percepta Platform. |
Why This Matters
Procurement of the correct constitutional isomer is essential when the target biological assay or synthetic route requires a C3-aryl (carbon-bound) rather than N2-aryl (nitrogen-bound) substitution pattern.
- [1] M. Inagaki, et al. Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (γ-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. J. Med. Chem. 2000, 43, 2116–2123. View Source
